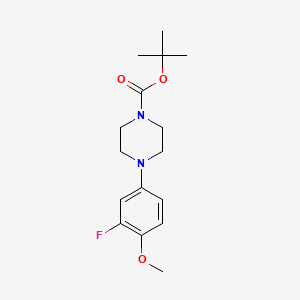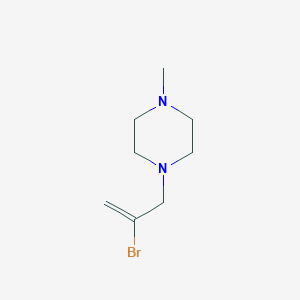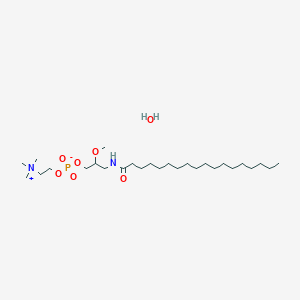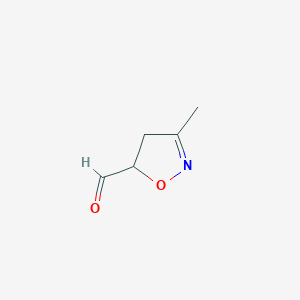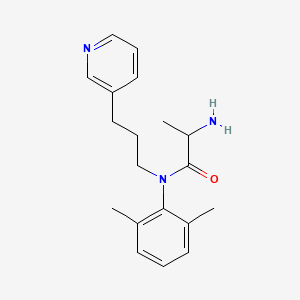
2,5-Bis(aminomethyl)tetrahydrofuran Dihydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Bis(aminomethyl)tetrahydrofuran Dihydrobromide is a chemical compound with the molecular formula C6H14N2O·2HBr It is a derivative of tetrahydrofuran, featuring two aminomethyl groups attached to the 2 and 5 positions of the tetrahydrofuran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(aminomethyl)tetrahydrofuran typically involves the hydrogenation of 2,5-bis(aminomethyl)furan. This process uses a hydrogenation catalyst, such as Raney nickel, in the presence of a hydrogen supply source . The reaction is carried out in a non-aqueous solvent under controlled conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of 2,5-Bis(aminomethyl)tetrahydrofuran Dihydrobromide follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and efficient catalysts to achieve the desired product. The reaction conditions are optimized to maximize yield and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
2,5-Bis(aminomethyl)tetrahydrofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or other oxidized derivatives.
Reduction: It can be reduced further to form more saturated compounds.
Substitution: The aminomethyl groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Hydrogen gas in the presence of a catalyst like palladium on carbon is often used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imines, while substitution reactions can produce N-alkylated or N-acylated derivatives .
Aplicaciones Científicas De Investigación
2,5-Bis(aminomethyl)tetrahydrofuran Dihydrobromide has several scientific research applications:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of resins, adhesives, and other industrial materials.
Mecanismo De Acción
The mechanism of action of 2,5-Bis(aminomethyl)tetrahydrofuran Dihydrobromide involves its interaction with various molecular targets. The aminomethyl groups can form hydrogen bonds and other interactions with target molecules, influencing their activity. The compound’s effects are mediated through pathways involving these interactions, although specific details may vary depending on the application .
Comparación Con Compuestos Similares
Similar Compounds
2,5-Bis(aminomethyl)furan: A precursor in the synthesis of 2,5-Bis(aminomethyl)tetrahydrofuran.
Tetrahydro-2,5-furandimethanamine: Another derivative with similar structural features.
Uniqueness
2,5-Bis(aminomethyl)tetrahydrofuran Dihydrobromide is unique due to its specific substitution pattern and the presence of the dihydrobromide salt. This gives it distinct chemical properties and reactivity compared to other similar compounds .
Propiedades
Fórmula molecular |
C6H16Br2N2O |
|---|---|
Peso molecular |
292.01 g/mol |
Nombre IUPAC |
[5-(aminomethyl)oxolan-2-yl]methanamine;dihydrobromide |
InChI |
InChI=1S/C6H14N2O.2BrH/c7-3-5-1-2-6(4-8)9-5;;/h5-6H,1-4,7-8H2;2*1H |
Clave InChI |
JLZALYAXHLRPTF-UHFFFAOYSA-N |
SMILES canónico |
C1CC(OC1CN)CN.Br.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-chlorophenyl)-2,7-Diazaspiro[4.4]nonane](/img/structure/B13860760.png)
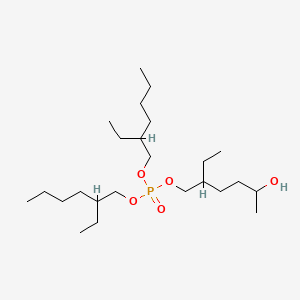
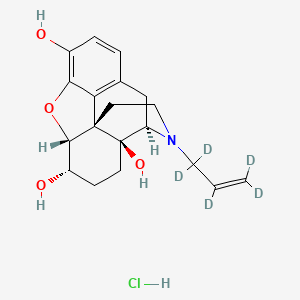


![N-[(1-ethylpyrrolidin-2-yl)methyl]-2,2-dimethoxyethanamine](/img/structure/B13860796.png)
![[4-(5-Chloropyridin-2-yl)oxyphenyl]methanol](/img/structure/B13860812.png)
![N-[6-(4-tert-butylphenoxy)pyridin-3-yl]-3,4-dimethoxybenzamide](/img/structure/B13860816.png)

